4-((2,5-Dimethylbenzyl)thio)quinazoline
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Overview
Description
Quinazoline derivatives, such as 4-((2,5-Dimethylbenzyl)thio)quinazoline, have drawn significant attention due to their biological activities . They belong to the N-containing heterocyclic compounds and have been used in various fields of biology, pesticides, and medicine .
Molecular Structure Analysis
Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions. The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives, including “4-((2,5-Dimethylbenzyl)thio)quinazoline”, have been found to exhibit significant anti-cancer activities . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utilization . For example, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
Anti-Inflammatory Activity
Quinazoline derivatives have also been found to possess anti-inflammatory properties . This makes them potential candidates for the development of novel anti-inflammatory drugs .
Anti-Bacterial Activity
These compounds have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has created a critical need for the development of novel antibiotics, and quinazoline derivatives could potentially meet this need .
Analgesic Activity
Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) activities . This makes them potential candidates for the development of new analgesic drugs .
Anti-Viral Activity
Some quinazoline derivatives have shown anti-viral properties . This suggests potential applications in the development of antiviral drugs .
Anti-Diabetic Activity
Quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests potential applications in the treatment of diabetes .
Anti-Hypertensive Activity
Some quinazoline derived compounds, such as prazosin and doxazosine, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder . These compounds have anti-hypertensive properties, suggesting potential applications in the treatment of high blood pressure .
Monoamine Oxidase Inhibition
In a study, certain quinazoline derivatives were found to inhibit monoamine oxidases (MAOs), enzymes that catalyze the oxidation of monoamines . This suggests potential applications in the treatment of psychiatric and neurological disorders .
Future Directions
Quinazoline derivatives have a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests a promising future direction for the development of new drugs or drug candidates based on quinazoline derivatives.
properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKFLMAJIMEESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dimethylbenzyl)thio)quinazoline |
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